エファプロキシラルナトリウム

概要

説明

Efaproxiral sodium (also known as RS-17053) is a new, novel compound with potential therapeutic applications. It is a small molecule with a molecular weight of 203.2 g/mol, and is a member of the pyrrolidine family. Efaproxiral sodium is an oxygen-containing molecule with a unique structure, which is believed to be responsible for its potential therapeutic properties.

科学的研究の応用

腫瘍学: 脳転移に対する全脳放射線療法の補助としてエファプロキシラル

エファプロキシラルは、ヘモグロビンのアロステリック修飾剤であり、全脳放射線療法(WBRT)の補助として使用した場合、脳転移患者の生存期間を改善する可能性が研究されています .

実験手順: 固形腫瘍からの脳転移があり、カルノフスキーのパフォーマンススコアが70の患者を、補助酸素とともにWBRTを受け、エファプロキシラル75または100 mg/kg(エファプロキシラル群)またはエファプロキシラルなし(対照群)に無作為に割り当てました。 主要評価項目は生存期間でした .

結果: この研究には、適格な患者515人(エファプロキシラル群265人、対照群250人)が含まれていました。 中央生存期間(MST)は、エファプロキシラル群で5.4か月、対照群で4.4か月でした . 非小細胞肺癌(NSCLC)または乳癌の患者サブグループの場合、MSTはそれぞれ6.0か月と4.4か月でした . Cox多変量回帰分析では、主要な集団の両方で、エファプロキシラル群の死亡リスクの有意な低下が示されました . さらなる分析では、その恩恵は乳癌患者のサブグループに限定される可能性があることを示しました . 奏効率(放射線学的完全奏効と部分奏効)は、エファプロキシラル群では、すべての患者で7%(P .10)、NSCLCおよび乳癌患者では13%(P .01)改善しました . エファプロキシラルで治療された患者で最も一般的な重篤な有害事象は低酸素血症であり、これは可逆的であり、ほとんどの患者では補助酸素で効果的に管理されました .

作用機序

Target of Action

Efaproxiral sodium primarily targets Hemoglobin subunit alpha and Hemoglobin subunit beta . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body. It plays a crucial role in maintaining proper health by supplying oxygen to the body’s tissues and organs .

Mode of Action

Efaproxiral sodium is an allosteric modifier of hemoglobin . It works by reducing the oxygen-binding affinity of hemoglobin, which facilitates the release of oxygen from hemoglobin into surrounding tissues . This mechanism is particularly beneficial in conditions where tissues are deprived of adequate oxygen supply, such as in hypoxic tumors .

Biochemical Pathways

It is known that the drug modulates the oxygen-hemoglobin dissociation curve . By decreasing the oxygen affinity of hemoglobin, Efaproxiral sodium promotes the offloading of oxygen into tissues, potentially enhancing the oxygenation of hypoxic areas .

Pharmacokinetics

Efaproxiral sodium exhibits nonlinear systemic pharmacokinetics . The volume of distribution remains relatively constant at 0.16 L/kg, and the terminal half-life increases from 2.5 to 5.5 hours . The drug is mainly eliminated by renal excretion .

Result of Action

Efaproxiral sodium enhances the efficacy of certain chemotherapy drugs that have reduced efficacy against hypoxic tumors . By increasing the offloading of oxygen into tumor tissues, the drug can make these chemotherapy drugs more effective . No benefit was seen for efaproxiral sodium in phase iii clinical trials .

Action Environment

The action of Efaproxiral sodium can be influenced by environmental factors such as the presence of oxygen. For instance, the drug’s ability to enhance tumor oxygenation is more pronounced when administered in conjunction with supplemental oxygen . Furthermore, the World Anti-Doping Agency categorizes Efaproxiral sodium under a prohibited method to artificially enhance the uptake, transport, or delivery of oxygen .

Safety and Hazards

Efaproxiral sodium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling Efaproxiral sodium .

生化学分析

Biochemical Properties

Efaproxiral Sodium plays a significant role in biochemical reactions by binding non-covalently to the hemoglobin tetramer, thereby decreasing hemoglobin-oxygen binding affinity . This interaction with hemoglobin, a crucial protein in oxygen transport, alters the biochemical properties of hemoglobin, enhancing the oxygenation of hypoxic tumors .

Cellular Effects

The primary cellular effect of Efaproxiral Sodium is the enhancement of oxygen levels in hypoxic tumor tissues . By decreasing the oxygen binding affinity of hemoglobin, more oxygen is made available to cells, particularly those in hypoxic tumor tissues . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism related to oxygen availability .

Molecular Mechanism

Efaproxiral Sodium exerts its effects at the molecular level through its binding interactions with hemoglobin . It binds non-covalently to the hemoglobin tetramer, stabilizing the deoxyhemoglobin conformation and decreasing its affinity for oxygen . This results in an increased release of oxygen to tissues, including hypoxic tumors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Efaproxiral Sodium have been observed to increase over time . It has been shown to enhance the oxygenation of hypoxic tumors, functioning as a radiation sensitizer and increasing the effectiveness of radiation therapy .

Dosage Effects in Animal Models

In animal models, the effects of Efaproxiral Sodium have been observed to vary with dosage . At certain dosages, it has been shown to significantly reduce the radio-biological hypoxic fraction of tumors, enhancing their response to radiation .

Metabolic Pathways

Efaproxiral Sodium’s primary interaction is with hemoglobin, a key protein involved in the oxygen transport metabolic pathway . By altering hemoglobin’s oxygen-binding affinity, it can influence metabolic flux and oxygen availability in tissues .

Transport and Distribution

Efaproxiral Sodium is distributed within the body through the circulatory system, given its interaction with hemoglobin, a component of red blood cells . Its effects are particularly notable in hypoxic tissues, where it enhances oxygen availability .

Subcellular Localization

As Efaproxiral Sodium interacts with hemoglobin, it is localized within red blood cells in the body . Its effects are therefore primarily exerted within the circulatory system and hypoxic tissues where oxygen availability is enhanced .

特性

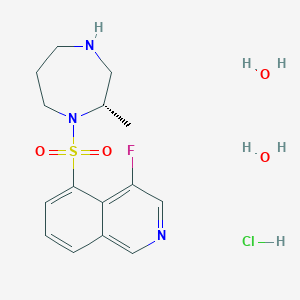

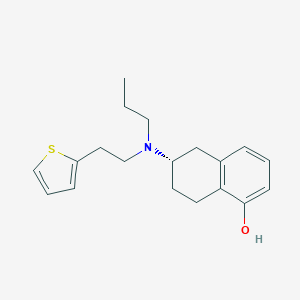

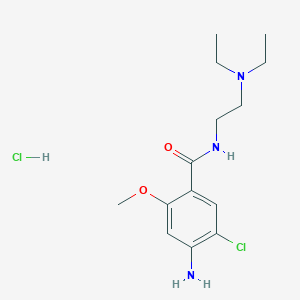

IUPAC Name |

sodium;2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.Na/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24;/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDPIHPGORBMFR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168942 | |

| Record name | Efaproxiral sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170787-99-2 | |

| Record name | Efaproxiral sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170787992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efaproxiral sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFAPROXIRAL SODIUM | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EFAPROXIRAL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L83QP52XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。